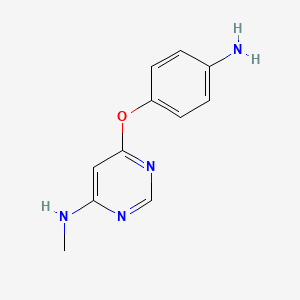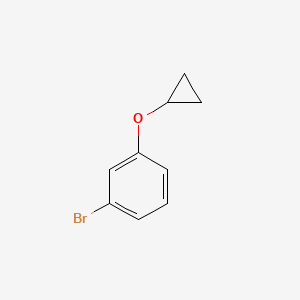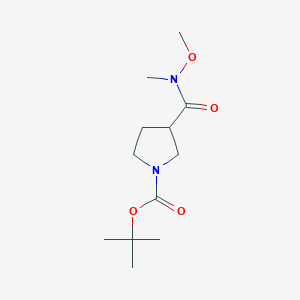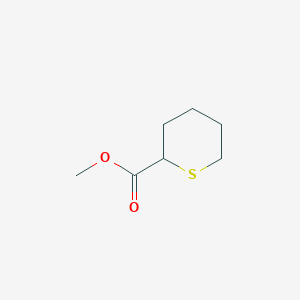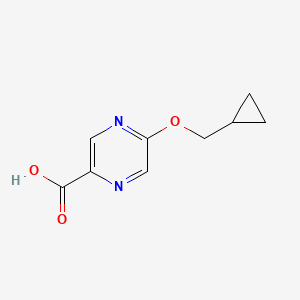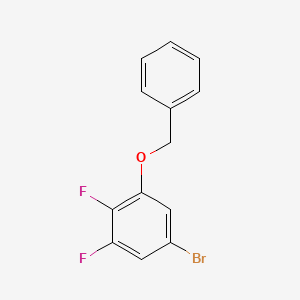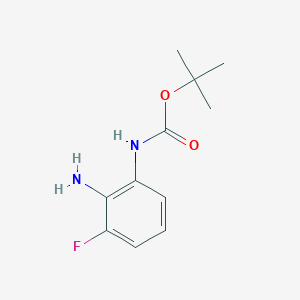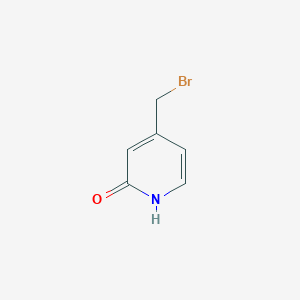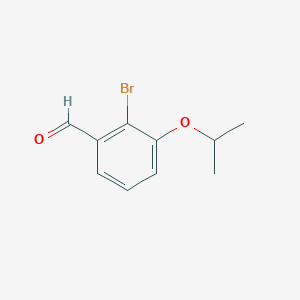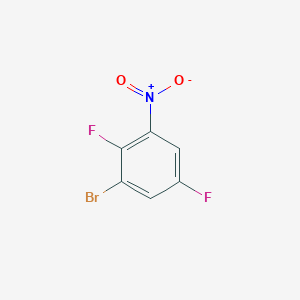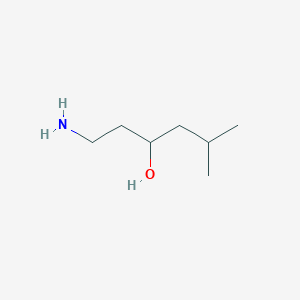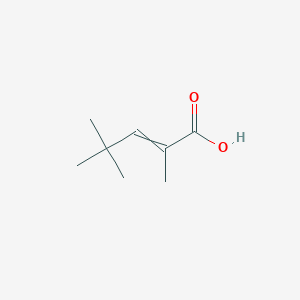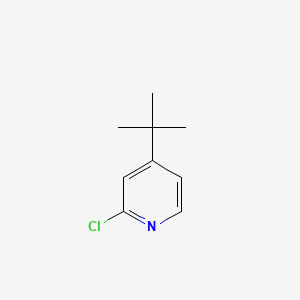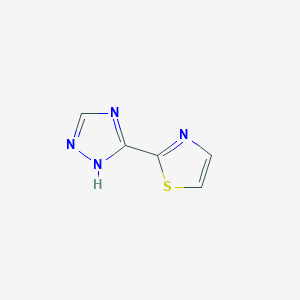![molecular formula C7H4BrN3O B1527668 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde CAS No. 1185428-32-3](/img/structure/B1527668.png)
2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde
Vue d'ensemble
Description
2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde is a nitrogen-containing heterocyclic compound . It has a molecular weight of 226.03 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde is 1S/C7H4BrN3O/c8-5-2-10-7-6 (11-5)4 (3-12)1-9-7/h1-3H, (H,9,10) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Optical and Thermal Properties
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is instrumental in synthesizing dipyrrolopyrazine (DPP) derivatives. These derivatives demonstrate significant potential in organic optoelectronic materials due to their unique optical and thermal properties. Regio-selective amination of dihalo-pyrrolopyrazines, including 2-bromo-5H-pyrrolo[2,3-b]pyrazines, leads to the creation of compounds with promising applications in optoelectronics (Meti, Lee, Yang, & Gong, 2017).
Synthesis of Diverse Structures
The compound plays a critical role in the synthesis of various chemical structures. It has been used to create 2-bromo-6-aryl[5H]pyrrolo[2,3-b]pyrazines through a cleaner, copper-free Sonogashira coupling and improved base-mediated cyclisation. This process allows for the expansion of structural diversity, contributing to fields that require novel chemical scaffolds (Simpson, St-Gallay, Stokes, Whittaker, & Wiewiora, 2015).
Formation of Hybrid Structures
A study on the formation of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures utilized a similar compound. These structures exhibit unique optical properties, particularly deep blue emission in both aggregated and solid states. Such properties suggest potential applications in bioimaging, highlighting the versatility of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde derivatives in creating functional materials for scientific research (Bae, Kim, Lee, Dagar, Lee, Lee, & Kim, 2020).
Role in Anti-inflammatory Activities
One significant application of derivatives of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is in synthesizing compounds with potential anti-inflammatory activities. Research in this area focuses on creating novel compounds that show promise as anti-inflammatory agents, expanding the therapeutic possibilities in medical research (Zhou, Wei, Yang, Li, Liu, & Huang, 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Orientations Futures
Given the wide range of biological activities related to the pyrrolopyrazine scaffold, it is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propriétés
IUPAC Name |
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-5-2-10-7-6(11-5)4(3-12)1-9-7/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQCGYNMGWTOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726984 | |
| Record name | 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde | |
CAS RN |
1185428-32-3 | |
| Record name | 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

